Pabulenol
Overview
Description
Pabulenol is a naturally occurring compound with the molecular formula C16H14O5 and a molecular weight of 286.2794 g/mol . It is also known by its IUPAC name, 4-(2-Hydroxy-3-methylbut-3-enyloxy)-7H-furo[3,2-g]chromen-7-one . This compound is a member of the coumarin family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pabulenol can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with 3-methyl-2-buten-1-ol under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid , and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants belonging to the Apiaceae family . The extraction process includes steps like solvent extraction , filtration , and purification using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pabulenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding .
Reduction: Reduction of this compound leads to the formation of .
Substitution: This compound can undergo substitution reactions, particularly at the hydroxy group .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of alkylated or acylated derivatives .
Scientific Research Applications
Pabulenol has a wide range of applications in scientific research:
Chemistry: Used as a for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in cancer therapy and as an anti-inflammatory agent .
Industry: Utilized in the production of cosmetics and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of pabulenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pabulenol is compared with other similar compounds, such as bergapten and imperatorin . These compounds share structural similarities but differ in their biological activities and applications:
Bergapten: Known for its properties and used in the treatment of .
Imperatorin: Exhibits antimicrobial and anti-inflammatory activities.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOMQJYQYBMKL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33889-70-2 | |
Record name | Pabulenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PABULENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P9F66D29E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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